molecular formula C20H23NO3 B3827742 2-[(4-hexylbenzoyl)amino]benzoic acid

2-[(4-hexylbenzoyl)amino]benzoic acid

Cat. No.: B3827742
M. Wt: 325.4 g/mol
InChI Key: FKAZACXXFMQQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Hexylbenzoyl)amino]benzoic acid is a research-grade chemical compound designed for investigative applications, primarily in medicinal chemistry and pharmacology. It features a hybrid structure incorporating a 4-hexylbenzoyl group linked to the 2-position of an aminobenzoic acid scaffold. This architecture is characteristic of molecules studied as potential soluble epoxide hydrolase (sEH) inhibitors . The sEH enzyme is a promising therapeutic target for managing hypertension, vascular inflammation, and neuropathic pain . The hexyl chain is intended to enhance lipophilicity and optimize interactions within the hydrophobic pocket of the sEH catalytic site, which can be critical for improving inhibitor potency . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules or as a reference standard in structure-activity relationship (SAR) studies to develop novel cardiovascular or anti-inflammatory agents . It is also valuable for biochemical assay development and high-throughput screening campaigns. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-hexylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-2-3-4-5-8-15-11-13-16(14-12-15)19(22)21-18-10-7-6-9-17(18)20(23)24/h6-7,9-14H,2-5,8H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAZACXXFMQQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Hexylbenzoyl Amino Benzoic Acid

Diverse Synthetic Routes and Strategies for Amide Bond Formation

The creation of the central amide linkage in 2-[(4-hexylbenzoyl)amino]benzoic acid requires the chemical coupling of a carboxylic acid and an amine. nih.gov This process is not a simple mixing of the two precursors, as it would lead to an unreactive ammonium (B1175870) salt. Instead, the carboxylic acid group of 4-hexylbenzoic acid must be "activated" to facilitate nucleophilic attack by the amino group of 2-aminobenzoic acid.

A cornerstone of amide synthesis is the activation of the carboxylic acid. nih.gov Over the years, a vast array of coupling reagents and methods has been developed to achieve this transformation efficiently.

One of the most traditional methods involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. However, this often requires harsh reagents and may not be compatible with sensitive functional groups. A more common and milder approach is the use of in-situ coupling reagents that activate the carboxylic acid directly in the reaction mixture. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are frequently employed. peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To improve yields and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govpeptide.comluxembourg-bio.com The HOBt reacts with the O-acylisourea to form an activated HOBt ester, which is then cleanly converted to the desired amide by the amine. nih.govresearchgate.net

Other classes of reagents, including phosphonium (B103445) salts like PyBOP and uronium/aminium salts like HBTU and HATU, have also proven to be highly effective. luxembourg-bio.com A different strategy employs Lewis acids, such as titanium tetrachloride (TiCl4), which can activate the carboxyl group and promote the direct condensation between a carboxylic acid and an amine, often in a one-pot procedure. researchgate.netresearchgate.net

Table 1: Common Coupling Agents for Amide Bond Formation

Reagent ClassExamplesCommon AdditiveKey FeaturesCitations
CarbodiimidesEDC, DCC, DICHOBt, HOAtWidely used; EDC and its urea (B33335) byproduct are water-soluble, simplifying purification. nih.govpeptide.comluxembourg-bio.com
Phosphonium SaltsPyBOP, BOP-Cl-Highly efficient reagents, often used in peptide synthesis. luxembourg-bio.com
Aminium/Uronium SaltsHBTU, HATU, TBTU-Fast reaction rates and low epimerization, especially HATU. luxembourg-bio.com
Lewis AcidsTiCl4-Promotes direct condensation of acids and amines. researchgate.netresearchgate.netmdpi.com

The first key precursor, 2-aminobenzoic acid, also known as anthranilic acid, is a bifunctional molecule containing both an amino group and a carboxylic acid group. rsc.orgresearchgate.net This compound is a readily available starting material. For the synthesis of the target molecule, the amino group of 2-aminobenzoic acid serves as the nucleophile that attacks the activated 4-hexylbenzoic acid. While direct amidation is possible, in more complex syntheses, the carboxylic acid moiety of 2-aminobenzoic acid might be temporarily protected (e.g., as a methyl or ethyl ester) to prevent it from interfering with other desired reactions, followed by a final hydrolysis step to liberate the free acid. The functionalization of benzoic acids is a key strategy for accessing a wide array of derivatives. nih.gov

The second precursor, 4-hexylbenzoic acid, provides the "4-hexylbenzoyl" portion of the final molecule. chemicalbook.com This compound can be synthesized through various standard organic reactions, such as the Williamson ether synthesis to produce 4-hexyloxybenzoic acid from 4-hydroxybenzoic acid and bromohexane, although this yields a different structure. prepchem.comnih.gov The direct synthesis of 4-hexylbenzoic acid is also well-established.

The primary strategy to introduce this moiety is through the amide bond-forming reactions described previously (Section 2.1.1). The 4-hexylbenzoic acid is activated using a coupling agent or converted to its acyl chloride, and then reacted with 2-aminobenzoic acid. For instance, a typical laboratory-scale synthesis would involve dissolving 4-hexylbenzoic acid and 2-aminobenzoic acid in a suitable solvent, adding a coupling agent like EDC along with HOBt, and stirring the mixture until the reaction is complete. commonorganicchemistry.com

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are highly relevant to amide bond formation, which is one of the most frequently performed reactions in the pharmaceutical and chemical industries.

A major goal of green chemistry is to replace stoichiometric reagents, which are consumed in the reaction and generate significant waste, with catalysts that can facilitate the reaction in small amounts and be regenerated. For amide synthesis, direct amidation catalyzed by boron-based compounds has emerged as a powerful green alternative. nih.gov

Boric acid, in particular, is an attractive catalyst because it is inexpensive, readily available, and environmentally benign. semanticscholar.org It can effectively catalyze the direct condensation of carboxylic acids and amines, often by heating the components together in a solvent like toluene (B28343) while removing the water that is formed as a byproduct. semanticscholar.orgresearchgate.net This approach is highly atom-economical as it avoids the use of activating agents and the production of stoichiometric byproducts. semanticscholar.org

The proposed mechanism for arylboronic acid catalysis, which is related to boric acid, suggests that the catalyst reacts with the carboxylic acid to form a reactive mono(acyloxy)boronic acid intermediate (a type of mixed anhydride). rsc.orgnih.govresearchgate.net This intermediate is then attacked by the amine to form the amide, regenerating the catalyst in the process. rsc.orgnih.govresearchgate.net The continuous removal of water is crucial as it drives the reaction towards the product. rsc.orgresearchgate.net

Solvents account for a large portion of the waste generated in chemical processes. rsc.org Traditional amide coupling reactions often rely on hazardous solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP). A key aspect of green synthesis is the replacement of these volatile organic compounds (VOCs) with safer, more sustainable alternatives. bohrium.com

Recent research has identified several "greener" solvents that are effective for amide synthesis. These include biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). bohrium.comnih.govresearchwithrutgers.comnih.gov Studies have shown that solvents such as ethyl acetate, dimethyl carbonate (DMC), and 2-MeTHF can be effective replacements for DCM and DMF in common amidation processes, often providing comparable reaction rates and yields. rsc.org

The ultimate green approach is to conduct reactions under solvent-free conditions. rsc.orgresearchgate.netnih.gov This can sometimes be achieved by heating the neat reactants together, often with a catalyst like boric acid, which can significantly reduce waste and simplify product purification. semanticscholar.orgbohrium.com

Table 2: Comparison of Conventional and Green Solvents for Amide Synthesis

Solvent TypeExamplesCharacteristicsCitations
Conventional (Hazardous)DMF, NMP, DCM, TolueneEffective but associated with health and environmental concerns. rsc.orggoogle.com
Greener Alternatives2-MeTHF, CPME, Ethyl Acetate, DMCReduced toxicity, often derived from renewable sources, better environmental profile. rsc.orgnih.govnih.gov
Enzymatic/AqueousWater, Buffer SystemsIdeal green solvent, but substrate solubility can be a challenge. Biocatalysis is a promising approach. nih.govrsc.org
Solvent-Free-Eliminates solvent waste entirely; typically requires thermal conditions. semanticscholar.orgnih.govbohrium.com

Chemo- and Regioselectivity in Complex Molecule Synthesis

The synthesis of this compound from anthranilic acid presents a classic chemoselectivity challenge due to the presence of two nucleophilic sites: the amino group (-NH₂) and the carboxylic acid group (-COOH). The desired reaction is the acylation of the amino group (N-acylation) to form an amide bond, while avoiding reaction at the carboxylic acid (O-acylation), which would lead to an anhydride.

In the context of more complex molecules that might contain additional reactive functional groups (e.g., hydroxyl groups), both chemo- and regioselectivity become even more critical. The primary strategies to control selectivity in the acylation of amino acids and their derivatives involve manipulating the reaction conditions and the nature of the reactants.

Control of Chemoselectivity:

pH and Protonation: One of the most fundamental methods to achieve chemoselective acylation is by controlling the pH of the reaction medium. In an acidic environment, the more basic amino group is protonated to form an ammonium salt (-NH₃⁺). This protonated form is no longer nucleophilic, effectively deactivating it towards acylation. Under these conditions, other nucleophilic groups, such as hydroxyls, can be selectively acylated. Conversely, under neutral or basic conditions, the amino group is deprotonated and highly nucleophilic, favoring N-acylation over O-acylation of the less reactive carboxylate anion. The Schotten-Baumann reaction, which is conducted in the presence of a base, capitalizes on this principle to facilitate N-acylation.

Protecting Groups: As mentioned in the synthetic methodology, the use of protecting groups is a robust strategy to ensure chemoselectivity. By converting the carboxylic acid to an ester (e.g., a tert-butyl ester), its nucleophilicity is masked, directing the acylation exclusively to the free amino group. This method is highly effective but adds extra steps to the synthesis (protection and deprotection).

Catalyst-Controlled Selectivity: Modern synthetic methods increasingly rely on catalysts to direct reactions to a specific functional group. For instance, certain organocatalysts can be used to achieve chemodivergent acylation of amino alcohols. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze esterification (O-acylation), while pyridinium (B92312) ions can promote amidation (N-acylation) using N-carbonylimidazoles as the acylating agent. While not explicitly demonstrated for this compound, these principles are applicable to achieving high chemoselectivity in the synthesis of complex N-acyl anthranilic acids.

Regioselectivity:

For a molecule like anthranilic acid, regioselectivity primarily concerns the acylation of the amino group located at the 2-position of the benzoic acid ring. In more complex substituted anthranilic acids or in reactions involving other aromatic amines, the position of acylation can become a factor. However, for the synthesis of this compound, the starting material itself dictates the regiochemical outcome.

Table 2: Influence of Reaction Conditions on Acylation Selectivity

Condition Acylating Agent Target Functional Group Outcome Principle Reference
Basic (e.g., Pyridine (B92270), NaOH) Acyl Chloride Amino Group N-Acylation Deprotonated amine is highly nucleophilic
Acidic (e.g., TFA) Acyl Chloride Hydroxyl Group O-Acylation Protonated amine is non-nucleophilic

Advanced Spectroscopic and Structural Elucidation of 2 4 Hexylbenzoyl Amino Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopyscispace.comresearchgate.net

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-[(4-hexylbenzoyl)amino]benzoic acid, both ¹H and ¹³C NMR would provide definitive evidence of its covalent framework and insight into its conformational dynamics in solution.

Detailed Proton and Carbon-13 Assignments (e.g., 2D NMR Techniques)scispace.comresearchgate.netresearchgate.net

The complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals for this compound would rely on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic hexyl chain protons, and the exchangeable protons of the amide and carboxylic acid groups. The aromatic region would feature complex splitting patterns due to the coupling between adjacent protons on the two benzene (B151609) rings. The protons on the anthranilate ring are expected to be deshielded compared to those on the hexylbenzoyl ring due to the electron-withdrawing nature of the carboxylic acid group. The hexyl chain would display characteristic aliphatic signals, including a triplet for the terminal methyl group.

The ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. The carbonyl carbons of the amide and carboxylic acid groups are expected to resonate at the downfield end of the spectrum (typically 165-180 ppm). researchgate.net The aromatic carbons would appear in the 110-145 ppm range, while the aliphatic carbons of the hexyl group would be found in the upfield region (14-40 ppm).

Predicted ¹H NMR Chemical Shift Assignments Data are estimated based on analogous structures like N-acetylanthranilic acid and substituted benzoic acids. docbrown.infochemicalbook.com

Interactive Table: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
COOH~12.0 - 13.0broad singlet
NH~9.5 - 10.5singlet
Anthranilate Ring Protons~7.0 - 8.2multiplet
Hexylbenzoyl Ring Protons~7.2 - 7.8multiplet
-CH₂- (Hexyl, α to ring)~2.6triplet
-CH₂- (Hexyl chain)~1.3 - 1.6multiplet
-CH₃ (Hexyl)~0.9triplet

Predicted ¹³C NMR Chemical Shift Assignments Data are estimated based on analogous structures and general chemical shift ranges. scispace.comresearchgate.net

Interactive Table: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~170
C=O (Amide)~167
Aromatic C (quaternary)~125 - 145
Aromatic C-H~115 - 135
-CH₂- (Hexyl, α to ring)~36
-CH₂- (Hexyl, other)~22 - 32
-CH₃ (Hexyl)~14

2D NMR experiments would be crucial for confirming these assignments. A COSY spectrum would reveal proton-proton coupling networks within the aromatic rings and along the hexyl chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom. Finally, HMBC spectra would show correlations between protons and carbons over two to three bonds, which is essential for assigning the quaternary carbons and linking the different structural fragments, such as connecting the amide carbonyl to the protons of both aromatic rings. researchgate.net

Conformational Analysis via NMR (e.g., Amide Rotational Barriers)rsc.orgresearchgate.net

The structure of this compound features an amide linkage, which is known to exhibit restricted rotation due to the partial double bond character of the C-N bond. This gives rise to the possibility of cis and trans rotational isomers (rotamers). rsc.org The steric hindrance between the two substituted benzene rings likely influences the rotational barrier and the equilibrium population of these conformers.

In N-alkylated benzamido acids, rotational isomerism has been detected by NMR, where separate signals for the cis and trans forms are observed at room temperature. rsc.org For the title compound, the two major planar conformations would be sterically hindered. Therefore, it is expected that the molecule adopts a non-planar conformation where the two aromatic rings are twisted out of the plane of the amide bond to minimize steric clash. The energy barrier to rotation around the amide bond in similar molecules has been found to be significant, often in the range of 54 to 75 kJ/mol. researchgate.netrsc.org This barrier is typically high enough to allow for the observation of distinct conformers by NMR at or below room temperature.

Dynamic NMR Studies of Molecular Flexibility and Equilibria

Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is the primary technique used to study molecular flexibility and the kinetics of conformational exchange. For this compound, a variable-temperature ¹H NMR study would provide quantitative information about the rotational barrier of the amide bond. beilstein-journals.org

As the temperature is increased, the rate of interconversion between the cis and trans rotamers would increase. This would be observed in the NMR spectrum as a broadening of the signals corresponding to the distinct conformers. At a specific temperature, known as the coalescence temperature (Tc), the separate signals merge into a single, broad peak. Further increases in temperature would lead to a sharpening of this averaged signal. By analyzing the line shape of the signals at different temperatures, or by using the coalescence temperature, the free energy of activation (ΔG‡) for the rotational process can be calculated, providing a quantitative measure of the amide rotational barrier. beilstein-journals.org Such studies on related piperazine (B1678402) amides have successfully determined activation energies for similar conformational changes. beilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysisnih.govnih.gov

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

Characteristic Amide and Carboxylic Acid Functional Group Assignmentsnih.govchemicalbook.com

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups: the carboxylic acid and the secondary amide.

Carboxylic Acid Group : The O-H stretch of the carboxylic acid is expected to appear as a very broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to strong hydrogen bonding. nih.gov The C=O (carbonyl) stretching vibration of the carboxylic acid would give rise to an intense peak, expected around 1700-1720 cm⁻¹.

Amide Group : The N-H stretching vibration of the secondary amide is expected to appear as a sharp to medium band around 3300-3400 cm⁻¹. The amide I band, which is primarily due to C=O stretching, is one of the most intense and useful bands in the IR spectrum, typically appearing between 1650 and 1680 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is found between 1510 and 1570 cm⁻¹.

The aliphatic C-H stretching vibrations from the hexyl group would be observed in the 2850-2960 cm⁻¹ region. Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

Expected Characteristic Vibrational Frequencies Data are based on spectra of analogous compounds like N-phenylanthranilic acid and general spectroscopic data. nih.govchemicalbook.com

Interactive Table: Predicted Vibrational Frequencies (cm⁻¹)
VibrationExpected Wavenumber (cm⁻¹)Functional Group
O-H stretch (H-bonded)2500 - 3300 (broad)Carboxylic Acid
N-H stretch3300 - 3400Amide
Aromatic C-H stretch3000 - 3100Aromatic Rings
Aliphatic C-H stretch2850 - 2960Hexyl Chain
C=O stretch (Carboxylic Acid)1700 - 1720Carboxylic Acid
Amide I (C=O stretch)1650 - 1680Amide
Amide II (N-H bend, C-N stretch)1510 - 1570Amide
Aromatic C=C stretch1450 - 1600Aromatic Rings

Analysis of Intermolecular Interactions and Hydrogen Bonding Networkslibretexts.orgnih.gov

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. In the solid state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. nih.gov This strong interaction is responsible for the characteristic broad O-H stretching band observed in the IR spectrum. libretexts.org

Furthermore, the title compound possesses both a hydrogen bond donor (the amide N-H) and multiple acceptors (the amide C=O and the carboxylic acid C=O and O-H oxygens). This allows for the formation of a complex hydrogen-bonding network. A significant interaction is the potential for an intramolecular hydrogen bond between the amide N-H proton and the carbonyl oxygen of the adjacent carboxylic acid group. This type of interaction is known to occur in anthranilic acid and its derivatives, leading to the formation of a stable, planar, six-membered ring. researchgate.net The formation of this intramolecular hydrogen bond would cause a red-shift (a shift to lower frequency) and broadening of the N-H stretching vibration in the IR spectrum.

The presence and strength of these various inter- and intramolecular hydrogen bonds dictate the supramolecular structure and crystal packing of the compound in the solid state. nih.govnih.gov Analysis of the shifts and shapes of the O-H and N-H stretching bands in the IR and Raman spectra can therefore provide profound insights into the specific hydrogen-bonding motifs present. nih.gov

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry serves as a pivotal tool in the structural characterization of this compound, offering insights into its elemental composition and the stability of its various substructures.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a chemical formula of C20H23NO3, the theoretical exact mass can be calculated. While specific HRMS data for this compound is not publicly available, the technique, often achieving mass accuracy within a few parts per million (ppm), would allow for the confident confirmation of its molecular formula. escholarship.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Theoretical Mass Data for C20H23NO3
Monoisotopic Mass 325.1678 u
Average Mass 325.399 g/mol

This table presents the theoretical mass values for this compound.

Tandem mass spectrometry (MS/MS) provides a detailed "fingerprint" of a molecule by inducing fragmentation and analyzing the resulting product ions. While specific MS/MS data for this compound is not available, the fragmentation pathways can be predicted based on the known fragmentation of similar structures, such as benzoic acid and other N-acylated amino acids. docbrown.infosci-hub.se

The fragmentation of the parent ion would likely proceed through several key pathways:

Amide Bond Cleavage: A primary fragmentation would involve the cleavage of the amide bond, leading to the formation of a 4-hexylbenzoyl cation and an aminobenzoic acid radical cation, or their respective fragment ions.

Decarboxylation: Loss of the carboxylic acid group as CO2 is a common fragmentation pathway for benzoic acid derivatives. sci-hub.se

Alkyl Chain Fragmentation: The hexyl group is susceptible to fragmentation, leading to a series of losses of CnH2n+1 radicals.

Ring Fragmentation: The aromatic rings can also undergo fragmentation, although this typically requires higher collision energies.

A proposed fragmentation of a related compound, deprotonated dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), shows the loss of carbon dioxide and formaldehyde (B43269) from the carboxyl and methoxy (B1213986) groups, respectively. sci-hub.se Similarly, the mass spectrum of benzoic acid shows a prominent molecular ion peak and a base peak corresponding to the loss of the hydroxyl group. docbrown.inforesearchgate.net

Predicted Fragment Ions for this compound m/z (Nominal) Origin
[C20H23NO3]+•325Molecular Ion
[C13H17O]+1894-Hexylbenzoyl cation
[C7H6NO2]+136Aminobenzoic acid fragment
[C19H22NO]+280Loss of COOH
[C14H19O]+203Fragmentation of the hexyl chain

This table outlines the predicted major fragment ions and their nominal mass-to-charge ratios (m/z) for this compound based on general fragmentation principles.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of related compounds provides a strong basis for understanding its solid-state behavior.

The molecular conformation of this compound in the solid state would be determined by the dihedral angles between the two aromatic rings and the conformation of the hexyl chain. In similar structures, such as 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, the dihedral angle between the aromatic rings is 42.44 (7)°. nih.gov For 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid, the Caryl—CH2—NH—Caryl torsion angle is -83.9 (2)°. nih.gov The hexyl chain would likely adopt a stable, extended conformation to minimize steric hindrance. The amide linkage is expected to be relatively planar.

The crystal packing of this compound would be governed by a network of intermolecular interactions. Key interactions would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming centrosymmetric dimers with neighboring molecules, a common motif in carboxylic acids. nih.gov The amine proton can also participate in hydrogen bonding with the carbonyl oxygen of the amide or the carboxylic acid.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The offset face-to-face stacking is a common arrangement. researchgate.net

In the crystal structure of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, molecules form centrosymmetric acid-acid dimers. nih.gov The analysis of intermolecular interactions in other complex organic molecules also highlights the importance of hydrogen bonding and π-π stacking in defining the supramolecular architecture. researchgate.netmdpi.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites, such as this compound. rsc.orgresearchgate.net Different polymorphs can exhibit distinct physical properties, including solubility and melting point.

Computational and Theoretical Investigations of 2 4 Hexylbenzoyl Amino Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 2-[(4-hexylbenzoyl)amino]benzoic acid. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's chemical properties.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org

For aromatic compounds and their derivatives, DFT calculations at the B3LYP/6-311G level of theory are commonly used to determine these orbital energies. actascientific.com In a typical analysis, the HOMO is often localized over the electron-rich parts of the molecule, such as the phenyl rings and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the electron-deficient regions, like the carboxyl and benzoyl groups, which are susceptible to nucleophilic attack.

The HOMO-LUMO gap for benzoic acid derivatives is influenced by the nature of their substituents. For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. Both effects can lead to a smaller HOMO-LUMO gap, suggesting higher reactivity. The hexyl group, being a weak electron-donating group, is expected to have a modest effect on the electronic structure of the N-benzoylanthranilic acid core.

Table 1: Representative Frontier Molecular Orbital Energies for Benzoic Acid Derivatives (Illustrative Data)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzoic Acid-7.21-0.546.67
Anthranilic Acid-5.89-0.215.68
N-Benzoylanthranilic Acid (analogue)-6.54-1.235.31

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would likely show a high negative potential around the oxygen atoms of the carboxylic acid and the benzoyl group, making them strong candidates for hydrogen bonding and interactions with electrophiles. semanticscholar.org The hydrogen atom of the carboxylic acid and the N-H proton would be characterized by a positive potential, indicating their role as hydrogen bond donors. The aromatic rings and the hexyl chain would exhibit a more neutral potential. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target.

Energetic Landscapes and Conformational Preferences

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. A key conformational feature is the torsion of the amide bond that links the benzoyl group to the anthranilic acid moiety. Computational methods can map the energetic landscape associated with this rotation, revealing the most stable conformations (energy minima) and the energy barriers between them.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, especially in a solution or other complex environments.

Conformational Flexibility in Solution and Diverse Environments

MD simulations can track the movements of every atom in the this compound molecule as it interacts with solvent molecules. karazin.ua These simulations can reveal the full range of conformations the molecule can adopt in solution, which may differ from its minimum energy structure in a vacuum. The flexibility of the hexyl chain and the rotation of the benzoyl group are key dynamic features that can be explored. karazin.ua For instance, in a polar solvent like water, the molecule might fold to expose its hydrophilic parts (the carboxylic acid) to the solvent while shielding its hydrophobic parts (the hexyl chain and phenyl rings).

Spectroscopic Property Prediction and Validation

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic features of molecules. researchgate.netscirp.org These predictions are invaluable for interpreting experimental data and confirming molecular structures. For a molecule like this compound, theoretical calculations can provide detailed insights into its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of structural elucidation. Modern computational approaches, such as those combining DFT with the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors of nuclei within a molecule. nih.gov These calculated shielding values are then converted into chemical shifts (δ), typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

For complex organic molecules, machine learning models trained on large datasets of DFT-calculated and experimental NMR data have emerged as a rapid and accurate alternative, sometimes outperforming traditional DFT methods. nih.govmdpi.comd-nb.info These models use molecular graph representations to learn the relationship between the three-dimensional atomic environment and the resulting chemical shift. nih.govnih.gov

While specific DFT calculations for this compound are not publicly documented, predictions can be made based on analyses of structurally similar compounds like other N-acylanthranilic acids and substituted benzoic acids. mdpi.com The expected chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and amide carbonyl groups, and the electron-donating effects of the amide nitrogen and alkyl chain. A hypothetical table of predicted ¹³C NMR chemical shifts, based on such computational methods, is presented below.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are hypothetical and based on established DFT/GIAO methodologies for similar molecular structures.

Atom Type Predicted Chemical Shift (ppm) Notes
Carboxylic Carbon (-COOH) ~170-174 Highly deshielded due to oxygen atoms.
Amide Carbonyl (-CONH-) ~167-170 Deshielded, characteristic of amide carbonyls.
Aromatic C (quaternary, attached to COOH) ~120-123 Influenced by ortho-substituents.
Aromatic C (quaternary, attached to NH) ~140-143 Deshielded by attachment to nitrogen.
Aromatic C-H (benzoic acid ring) ~115-135 Range reflects varied electronic environments.
Aromatic C (quaternary, attached to hexyl group) ~145-148 Influenced by alkyl and benzoyl groups.
Aromatic C-H (hexylbenzoyl ring) ~128-132 Typical range for substituted benzene (B151609) rings.
Hexyl Chain (-CH₂) ~22-35 Shielded carbons, typical for alkanes.
Terminal Methyl (-CH₃) ~14 Most shielded carbon of the alkyl chain.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. DFT calculations are routinely used to compute the harmonic vibrational frequencies and corresponding intensities, which helps in the assignment of experimental spectral bands. researchgate.netresearchgate.net These calculations often yield a set of normal modes, each corresponding to a specific molecular motion, such as stretching, bending, or torsion. scirp.org

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, two distinct C=O stretches (one for the acid, one for the amide), and various C-H and C-C stretches within the aromatic rings and the alkyl chain. mdpi.com The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and thus are frequently scaled by an empirical factor to improve agreement with experiment. researchgate.net The Potential Energy Distribution (PED) analysis can also be performed to quantify the contribution of each internal coordinate to a given normal mode, aiding in a more precise assignment. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on DFT calculations for structurally related molecules like benzoic acid and N-substituted amides. mdpi.comresearchgate.net

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity Notes
O-H Stretch (Carboxylic Acid) 3400-3600 Broad, Strong (IR) Often involved in hydrogen bonding, leading to broadening and a shift to lower frequencies. mdpi.com
N-H Stretch (Amide) 3300-3500 Medium (IR) Position is sensitive to hydrogen bonding.
Aromatic C-H Stretch 3000-3100 Medium-Weak (IR) Multiple bands are expected from the two benzene rings. mdpi.com
Aliphatic C-H Stretch 2850-2960 Strong (IR) Asymmetric and symmetric stretches of CH₂ and CH₃ groups.
C=O Stretch (Carboxylic Acid) 1700-1740 Very Strong (IR) Dimerization through hydrogen bonding can lower this frequency. researchgate.net
C=O Stretch (Amide I Band) 1660-1690 Very Strong (IR) A characteristic and intense absorption for amides.
C-C Stretch (Aromatic) 1400-1625 Medium-Strong (IR/Raman) A series of bands characteristic of the benzene rings. mdpi.com
N-H Bend (Amide II Band) 1510-1570 Strong (IR) Involves coupling of N-H bending and C-N stretching.

Reaction Pathway Analysis and Mechanistic Predictions

The synthesis of this compound most likely involves the acylation of 2-aminobenzoic acid (anthranilic acid) with 4-hexylbenzoyl chloride. ymdb.canih.gov This type of reaction, a nucleophilic acyl substitution, is a fundamental transformation in organic chemistry, often performed under Schotten-Baumann conditions. wikipedia.orgiitk.ac.in Computational chemistry provides a means to explore the detailed mechanism of such reactions, including the characterization of transient species and the energetic landscape of the pathway.

A chemical reaction proceeds from reactants to products via a high-energy structure known as the transition state (TS). researchgate.net Computationally locating and characterizing the TS is crucial for understanding the reaction mechanism. For the amide bond formation between 2-aminobenzoic acid and 4-hexylbenzoyl chloride, the reaction likely proceeds through a tetrahedral intermediate. iitk.ac.in

The process would involve:

Nucleophilic Attack: The lone pair of the amino group (-NH₂) of 2-aminobenzoic acid attacks the electrophilic carbonyl carbon of 4-hexylbenzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom a positive charge.

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as pyridine (B92270) or a tertiary amine, is typically used to neutralize the HCl byproduct. researchgate.netquora.com

A computational transition state search would use algorithms to locate the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. researchgate.net The structure of this TS would be confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and formation of the C-N bond). researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that this TS correctly connects the reactant and product energy minima. researchgate.net

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are located, their relative energies can be calculated to construct a reaction energy profile. This profile provides key thermodynamic and kinetic parameters.

Kinetic Parameters: The activation energy (Ea) is the energy difference between the transition state and the reactants. This barrier determines the reaction rate; a lower activation energy corresponds to a faster reaction. researchgate.net Computational studies on similar amide bond formations have explored how catalysts (acidic or basic) can alter the mechanism and lower the activation energy of the rate-determining step. acs.org For instance, a base facilitates the deprotonation of the nitrogen atom in the transition state, stabilizing it and thus accelerating the reaction.

By calculating these parameters, computational models can predict the feasibility and rate of the synthesis of this compound and offer insights into how reaction conditions could be optimized.

Chemical Reactivity and Transformation Studies of 2 4 Hexylbenzoyl Amino Benzoic Acid

Hydrolysis and Stability Studies of the Amide Linkage

The central amide bond in 2-[(4-hexylbenzoyl)amino]benzoic acid, which connects the benzoic acid and the 4-hexylbenzoyl moieties, is a robust functional group. Generally, amides are the most stable of the carboxylic acid derivatives, showing significant resistance to hydrolysis compared to esters or acid anhydrides. This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond and increases the activation energy for nucleophilic attack.

Under neutral or mildly acidic or basic conditions, the amide linkage is typically stable. This is evidenced by synthetic procedures for related N-acyl anthranilic acids where other functional groups, such as esters, are selectively hydrolyzed without cleaving the amide bond. For instance, the synthesis of N-benzoyl anthranilic acid derivatives often involves a final step of alkaline hydrolysis to deprotect a C-terminal ester, leaving the amide intact. organicchemistrytutor.com

However, the amide bond is not inert and can be cleaved under more forcing conditions. Vigorous hydrolysis, typically requiring prolonged heating with strong acids (e.g., concentrated HCl or H₂SO₄) or strong bases (e.g., concentrated NaOH), can break the amide bond. youtube.com This reaction proceeds via nucleophilic acyl substitution, yielding the parent molecules: 2-aminobenzoic acid (anthranilic acid) and 4-hexylbenzoic acid.

Acid-Catalyzed Hydrolysis: The mechanism involves initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com A subsequent proton transfer and elimination of the amine yields the carboxylic acid.

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group. This step is generally the rate-determining step and requires harsh conditions. The reaction is often driven to completion by the final, irreversible acid-base reaction between the liberated carboxylic acid and the strong base. youtube.com

The stability of the amide linkage is a key feature, allowing for selective modifications at other parts of the molecule.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group on the anthranilic acid portion of the molecule is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as esterification, amidation, and decarboxylation.

Esterification: The carboxylic acid can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Common catalysts include sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). google.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. impactfactor.org For example, refluxing with an alcohol like ethanol (B145695) or n-butanol in the presence of an acid catalyst would yield the corresponding ethyl or butyl ester. Transesterification of a simpler ester, like a methyl ester, with a higher boiling alcohol can also be employed, often catalyzed by a base like potassium carbonate. google.comgoogle.com

Amidation: The formation of a new amide from the carboxylic acid group typically requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the desired amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) can be used to facilitate the direct condensation of the carboxylic acid with an amine under milder conditions, which is particularly useful for sensitive substrates. mdpi.comnih.gov

Table 1: Representative Conditions for Carboxylic Acid Transformations
TransformationReagentsCatalyst/ConditionsProduct TypeReference
EsterificationAlcohol (e.g., Ethanol, n-Butanol)H₂SO₄ (catalytic), RefluxAlkyl Ester impactfactor.org
TransesterificationHigher Alcohol, Methyl Ester precursorK₂CO₃, Heat, Distillation of MethanolHigher Alkyl Ester google.comgoogle.com
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂)Stepwise reactionAmide mdpi.com
Amine (R-NH₂), Coupling Agent (e.g., DCC, CDI)Room Temperature or mild heatingAmide mdpi.comnih.gov

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential transformation for this compound, though it generally requires significant energy input. Anthranilic acid itself is known to decarboxylate when heated above its melting point (around 146-148°C) or when boiled in water, yielding aniline. researchgate.netwikipedia.org The N-acyl substituent in the target molecule would likely increase the thermal stability, requiring higher temperatures for decarboxylation.

A classic method for the decarboxylation of anthranilic acids involves diazotization of the amino group (if it were a primary amine) followed by thermal decomposition. This process generates a highly reactive benzyne (B1209423) intermediate. wikipedia.org While the amino group in this compound is secondary and part of an amide, this pathway is not directly applicable without prior hydrolysis of the amide bond.

More contemporary methods for the decarboxylation of benzoic acids exist, such as radical decarboxylative hydroxylation, but these are general reactions and their specific applicability to this substrate would require experimental validation. youtube.com

Table 2: Potential Decarboxylation Conditions (by Analogy)
MethodConditionsKey IntermediateReference
Thermal DecarboxylationHeating above melting point (>150°C)Direct elimination of CO₂ researchgate.net
Diazotization-Decarboxylation (on parent anthranilic acid)1. NaNO₂, aq. HCl 2. HeatBenzyne wikipedia.org

Aromatic Ring Functionalization and Substitution Reactions

The molecule possesses two aromatic rings, each with different substituents, leading to distinct reactivity profiles towards electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the electronic and steric effects of the groups already present on the ring. wikipedia.orgmasterorganicchemistry.com

This ring is substituted with a carboxylic acid (-COOH) at C1 and an N-acylamino group (-NHCO-R) at C2.

-COOH group: This is an electron-withdrawing group (EWG) and acts as a deactivating, meta-director . organicchemistrytutor.comopenstax.org

-NHCO-R group (N-acylamino): This is an electron-donating group (EDG) through resonance, although less so than a simple amino group. It is considered an activating, ortho, para-director . youtube.com

In a competition between a powerful activating ortho, para-director and a deactivating meta-director, the activating group overwhelmingly controls the position of substitution. Therefore, electrophilic attack will be directed to the positions ortho and para to the -NHCO-R group.

The position para to the -NHCO-R group (C5) is the most likely site for substitution due to reduced steric hindrance compared to the ortho positions.

The position ortho to the -NHCO-R group (C3) is also activated, but may be sterically hindered by the adjacent bulky acylamino group.

The other ortho position is C1, which is already substituted.

Thus, reactions like nitration (HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or sulfonation (fuming H₂SO₄) would be expected to primarily yield the 5-substituted product. wikipedia.org

This ring is substituted with a hexyl group (-C₆H₁₃) at C4' and an acyl group (-CO-Ar) at C1'.

Hexyl group (-C₆H₁₃): This is a simple alkyl group, which is weakly electron-donating by induction. It acts as a weakly activating, ortho, para-director . openstax.org

Acyl group (-CO-Ar): This group is strongly electron-withdrawing and acts as a deactivating, meta-director . youtube.com

Here again, the directing effects must be considered together. The positions ortho to the activating hexyl group are C3' and C5'. The positions meta to the deactivating acyl group are also C3' and C5'. Since both groups direct the incoming electrophile to the same positions (C3' and C5'), substitution is strongly favored at these sites. Due to the symmetry of the substitution pattern, C3' and C5' are chemically equivalent. Therefore, electrophilic aromatic substitution on this ring will selectively occur at the positions ortho to the hexyl group.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution
Aromatic RingSubstituentPositionElectronic EffectDirecting EffectPredicted Substitution Site(s)
Benzoic Acid Ring-NHCO-RC2Activating (EDG)Ortho, ParaC5 (major), C3 (minor)
-COOHC1Deactivating (EWG)Meta
Hexylbenzoyl Ring-CO-ArC1'Deactivating (EWG)MetaC3' and C5'
-C₆H₁₃C4'Activating (EDG)Ortho, Para

Regioselective Derivatization Strategies

The structure of this compound offers multiple reactive sites, making regioselective derivatization a key challenge and a significant area of synthetic exploration. The primary sites for chemical modification are the carboxylic acid group, the amide N-H group, and the aromatic rings. Achieving selectivity in these derivatizations allows for the systematic exploration of structure-activity relationships in various applications.

Strategies for the regioselective derivatization of molecules with similar functionalities, such as N-benzoyl anthranilic acid derivatives, often involve a multi-step approach. nih.gov The synthesis of derivatives typically begins with the protection of one functional group to allow for the selective reaction of another. For instance, the carboxylic acid can be converted to an ester to prevent its participation in reactions targeting the amide or aromatic rings. researchgate.net

A common initial step in derivatizing benzoic acid analogs is the conversion of the carboxylic acid to a more reactive acyl chloride. This transformation is often achieved using reagents like thionyl chloride (SOCl₂) in the presence of a base such as pyridine (B92270). nih.gov The resulting acyl chloride can then be reacted with a variety of nucleophiles to form esters, amides, or other carbonyl derivatives.

Another key reaction is the derivatization of the amide nitrogen. However, the amide N-H bond is generally less reactive than the carboxylic acid proton. N-alkylation or N-acylation would typically require deprotonation with a strong base, a reaction that could also affect the carboxylic acid if it is not protected.

Furthermore, the two aromatic rings present possibilities for electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing activating and deactivating groups. The hexyl group on one ring is an activating group, while the benzoyl and amino benzoic acid moieties present a more complex electronic landscape.

While specific studies on the regioselective derivatization of this compound are not extensively detailed in the reviewed literature, the general principles of organic synthesis allow for the postulation of selective modification strategies. The following table outlines potential regioselective derivatization reactions based on the functional groups present in the molecule.

Target Site Reaction Type Reagents/Conditions Potential Product
Carboxylic AcidEsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)2-[(4-hexylbenzoyl)amino]benzoate ester
Carboxylic AcidAmidationAmine, Coupling Agent (e.g., DCC, EDC)2-[(4-hexylbenzoyl)amino]benzamide derivative
Amide N-HN-AlkylationAlkyl halide, Strong Base (e.g., NaH)N-alkyl-2-[(4-hexylbenzoyl)amino]benzoic acid
Aromatic RingNitrationHNO₃, H₂SO₄Nitro-substituted derivative
Aromatic RingHalogenationHalogen, Lewis Acid (e.g., FeBr₃)Halogen-substituted derivative

This table presents potential reactions based on general organic chemistry principles.

The synthesis of related N-benzoyl anthranilic acid derivatives has been explored for their potential as inhibitors of aldo-keto reductase enzymes, highlighting the importance of derivatization in tuning biological activity. nih.gov

Photochemical Transformations and Stability

The photochemical stability of a compound is a critical parameter, particularly for applications where it may be exposed to sunlight, such as in UV filters for sunscreens or as a component in materials intended for outdoor use. Studies on structurally similar compounds can provide valuable insights into the expected photochemical behavior of this compound.

A detailed investigation into the degradation of hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB), a UV filter with a benzoylbenzoate core structure, reveals important information about its stability. nih.govbohrium.com This study found DHHB to be remarkably stable under artificial solar radiation. bohrium.com Specifically, after 6 hours of irradiation, only a minor degradation of about 15% was observed, and no significant degradation by-products were detected. nih.gov This suggests that the benzoylbenzoate scaffold, which is analogous to the benzoylamino benzoic acid structure, possesses inherent photostability.

The study on DHHB also investigated its degradation under conditions simulating water disinfection with active chlorine. nih.govbohrium.com In these conditions, DHHB was found to degrade rapidly, with a half-life of approximately 116 seconds. nih.govbohrium.com The primary degradation products were identified as mono- and dichlorinated forms of DHHB. nih.govbohrium.com The rate of degradation was influenced by pH and the concentration of active chlorine. nih.govbohrium.com While not a photochemical transformation, this reactivity with chlorine highlights another potential environmental degradation pathway for structurally related compounds.

Based on the high photostability of the structurally analogous DHHB, it can be inferred that this compound is also likely to exhibit a high degree of stability when exposed to UV radiation. The conjugated system of aromatic rings and carbonyl groups is efficient at dissipating absorbed UV energy through non-destructive pathways, contributing to its photostability.

The following table summarizes the key findings from the photochemical stability study of the related compound, DHHB.

Parameter Finding Reference
Photodegradation Rate Approximately 15% degradation after 6 hours of artificial solar irradiation. nih.gov
Photodegradation Products No significant by-products detected. bohrium.com
Overall Photostability Considered to be extremely photo-stable. nih.gov
Degradation with Active Chlorine Rapid degradation with a half-life of 116 ± 4 seconds. nih.govbohrium.com
Chlorination Products Mono- and dichlorinated forms of the parent compound. nih.govbohrium.com

This data is for the structurally related compound Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB).

Structure Property Relationships in Derivatized 2 4 Hexylbenzoyl Amino Benzoic Acids

Impact of Hexyl Chain Modifications on Molecular Behavior

The hexyl chain, a significant hydrophobic component of the molecule, plays a crucial role in dictating the non-covalent interactions that govern aggregation and solubility. Modifications to this chain can profoundly alter the molecule's physical properties.

The length and structure of the alkyl chain are critical determinants of how these molecules pack and aggregate. While specific studies on 2-[(4-hexylbenzoyl)amino]benzoic acid are not widespread, principles derived from similar molecular systems provide clear insights. Increasing the length of the alkyl chain generally enhances van der Waals forces, leading to a more ordered and compact aggregation. rsc.org

For instance, studies on amphiphilic block copolymers have shown that increasing the acyl chain length from acetic to stearic acid results in a more viscous and less polar core within micelles, indicating stronger hydrophobic interactions. nih.gov In conjugated polymers, shorter alkyl chains (like hexyl) can favor the formation of specific crystalline phases (β2 phase), while longer chains tend to favor others (β1 phase). rsc.org This suggests that modifying the hexyl group to a shorter (e.g., butyl) or longer (e.g., octyl, dodecyl) chain would significantly impact the aggregation and solid-state packing of this compound derivatives.

Branching in the alkyl chain introduces steric hindrance, which can disrupt the regular packing observed with linear chains. This disruption typically leads to a decrease in the melting point and can alter the morphology of self-assembled structures, potentially favoring more amorphous or less-ordered aggregates over crystalline ones.

Table 6.1: Predicted Effects of Alkyl Chain Modification on Aggregation

Modification Expected Impact on Intermolecular Forces Predicted Effect on Aggregation
Increase Chain Length Stronger van der Waals interactions More ordered packing, potential for different crystalline phases, decreased critical micelle concentration. rsc.orgnih.gov
Decrease Chain Length Weaker van der Waals interactions Less ordered packing, potentially higher solubility in some solvents. rsc.org

| Introduce Branching | Steric hindrance disrupts linear packing | Lower melting point, formation of less-ordered or amorphous aggregates. |

Introducing a functional group at the terminus of the hexyl chain can dramatically alter the molecule's behavior by introducing new types of non-covalent interactions, such as hydrogen bonding or ionic interactions. This functionalization can transform the purely hydrophobic chain into an amphiphilic one, influencing its self-assembly in polar solvents like water.

For example, a terminal hydroxyl (-OH) or amino (-NH2) group would introduce hydrogen bonding capabilities. This could lead to the formation of head-to-tail or head-to-head assemblies, creating complex supramolecular architectures like nanofibers or vesicles, which are not accessible to the parent compound. A terminal carboxylic acid group would create a bola-amphiphile, which could exhibit unique pH-responsive self-assembly behavior.

Substituent Effects on Amide and Carboxylic Acid Reactivity

The reactivity of the amide and carboxylic acid functional groups in this compound can be modulated by introducing substituents onto either of the two aromatic rings. These effects are primarily electronic in nature, classified as inductive and resonance effects.

The reactivity of a carboxylic acid is determined by its acidity (pKa), which is a measure of the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), attached to either aromatic ring will stabilize the negative charge on the carboxylate anion through inductive effects. libretexts.orgopenstax.org This stabilization increases the acidity of the carboxylic acid, making it a stronger acid. libretexts.orgquora.com Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or alkyl groups, destabilize the carboxylate anion, thereby decreasing the acidity. openstax.orgquora.com

The reactivity of the amide group, particularly towards hydrolysis, is also influenced by substituents. The key step in amide hydrolysis is the nucleophilic attack at the carbonyl carbon. The electrophilicity of this carbon is increased by EWGs on the benzoyl ring, which pull electron density away from the carbonyl group, making the amide more susceptible to nucleophilic attack and hydrolysis. EDGs on the benzoyl ring would have the opposite effect, decreasing the amide's reactivity. Substituents on the anthranilic acid ring have a more complex influence, but generally, EWGs on this ring also tend to increase the reactivity of the amide bond.

Table 6.2: Predicted Substituent Effects on Reactivity

Substituent Type Position Effect on Carboxylic Acid Acidity Effect on Amide Susceptibility to Hydrolysis
Electron-Withdrawing (e.g., -NO2, -Cl) Benzoyl or Anthranilic Ring Increase Increase

| Electron-Donating (e.g., -OCH3, -CH3) | Benzoyl or Anthranilic Ring | Decrease | Decrease |

Influence of Aromatic Ring Substituents on Electronic Properties

Substituents on the aromatic rings directly modify the electronic landscape of the entire molecule. libretexts.org These changes are driven by a combination of inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through the pi system). libretexts.org

Inductive Effects : Most heteroatoms like nitrogen, oxygen, and halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect, deactivating the ring towards electrophilic substitution. libretexts.org

Resonance Effects : Substituents with lone pairs of electrons, such as amino (-NH2) and hydroxyl (-OH) groups, can donate electron density to the aromatic ring via resonance, which is a powerful activating effect. libretexts.org Conversely, groups with pi bonds to electronegative atoms, like nitro (-NO2) or carbonyl (-COR), withdraw electron density from the ring through resonance. libretexts.org

In the case of this compound, the hexyl group on the benzoyl ring is a weak electron-donating group. The amino group of the anthranilic acid portion is an electron-donating group by resonance, but its effect is somewhat attenuated because it is part of an amide linkage. nih.gov Adding a strong EWG like a nitro group to either ring would significantly lower the electron density of the pi system, while adding a strong EDG like a methoxy group would increase it. These modifications can be used to tune properties like UV-Vis absorption, fluorescence, and redox potentials.

Correlation between Molecular Structure and Self-Assembly Properties (e.g., Supramolecular Chemistry)

The molecule can be considered a type of rod-coil molecule, with the two aromatic rings forming a semi-rigid "rod" and the hexyl chain acting as a flexible "coil." The interplay between pi-pi stacking of the aromatic rings, hydrogen bonding of the amide and carboxylic acid groups, and van der Waals interactions of the hexyl chains dictates the assembly into higher-order structures like nanofibers, sheets, or more complex porous networks. rsc.orgnih.gov Studies on similar benzoic acid derivatives have shown that they can form dimers, which then assemble into larger structures through aromatic interactions. researchgate.net The symmetry and hydrophobicity of the molecule are key factors in determining the final morphology of the aggregates. nih.gov

Hydrogen bonding is a primary directional force in the self-assembly of these molecules. khanacademy.orgyoutube.com The carboxylic acid group is a strong hydrogen bond donor and acceptor and typically forms a robust centrosymmetric dimer with another molecule via O-H···O hydrogen bonds. nih.gov This dimer synthon is a common feature in the crystal structures of carboxylic acids.

The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). This allows for the formation of extended chains or sheets through N-H···O hydrogen bonds, linking the carboxylic acid dimers into a larger network. In the solid state, these interactions, combined with pi-pi stacking, lead to the formation of well-defined crystalline structures. In solution, the same hydrogen-bonding motifs can lead to the formation of soluble aggregates, with the specific structure depending on the solvent's polarity and its ability to compete for hydrogen bonds. nih.gov In some cases, intramolecular hydrogen bonding between the amide N-H and the carboxylic acid oxygen can occur, influencing the molecule's conformation.

π-π Stacking Interactions in Aromatic Systems

The geometry of these interactions can be varied, broadly categorized into face-to-face, edge-to-face (T-shaped), and offset or parallel-displaced arrangements. In many organic molecules, a parallel-displaced conformation is favored over a perfect face-to-face stacking to minimize electrostatic repulsion between the electron clouds of the aromatic rings. The presence of substituents on the aromatic rings further modulates these interactions. For instance, electron-withdrawing and electron-donating groups can alter the quadrupole moment of the aromatic rings, influencing the strength and geometry of the π-π stacking.

In analogous systems, such as in cocrystals of pyrazinamide (B1679903) with p-aminobenzoic acid, aromatic π-stacking interactions are observed to connect two-dimensional sheets, thereby constructing a three-dimensional architecture. nih.gov For pyridine-2,5-dicarboxylate (B1236617) fragments, which also feature aromatic rings and carboxyl groups, π-π stacking interactions with centroid-centroid distances of approximately 3.47 Å to 3.71 Å have been reported, indicative of significant orbital overlap. nih.gov

The hexyl group on the benzoyl ring of this compound, being a flexible and electron-donating alkyl chain, can influence the crystal packing in several ways. The length and conformation of the alkyl chain can sterically direct the approach of adjacent molecules, potentially favoring specific stacking motifs. Furthermore, the electron-donating nature of the alkyl group can enhance the π-electron density of the benzoyl ring, which may affect the electrostatic component of the stacking interaction.

A detailed analysis of the crystal structure of a closely related compound, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, reveals the presence of C—H⋯π interactions, which are a form of weak hydrogen bonding where a C-H bond acts as a donor to a π-system. ijper.org These interactions often work in concert with π-π stacking to stabilize the crystal lattice. In N-benzoyl anthranilic acid derivatives used as enzyme inhibitors, molecular modeling has predicted π-π interactions between the aromatic rings of the inhibitor and tyrosine residues in the enzyme's binding pocket, highlighting the importance of these interactions in biological contexts as well. pharmacy180.com

The interplay between the strong hydrogen bonds formed by the carboxylic acid and amide groups and the weaker, yet cumulatively significant, π-π stacking and van der Waals interactions determines the final, most thermodynamically stable crystal structure.

Rational Design Principles for Novel Derivatives

The rational design of novel derivatives of this compound is predicated on establishing clear structure-property relationships. By systematically modifying the chemical structure, one can tune the resulting supramolecular assembly and, in turn, the material's functional properties, such as solubility, melting point, and bioavailability in pharmaceutical applications.

Key strategies in the rational design of these derivatives include:

Modification of the Alkyl Chain: The length, branching, and saturation of the alkyl chain on the 4-position of the benzoyl ring can have a profound impact on the crystal packing. Longer alkyl chains can lead to increased van der Waals interactions and may promote lamellar or interdigitated packing arrangements. The flexibility of the chain also introduces the possibility of conformational polymorphism, where the same molecule can adopt different crystal structures.

Substitution on the Aromatic Rings: Introducing various functional groups onto either the benzoic acid or the benzoyl ring is a powerful tool for modulating intermolecular interactions.

Electron-donating groups (e.g., methoxy, methyl) can increase the electron density of the aromatic ring, potentially strengthening π-π stacking interactions with electron-deficient aromatic systems.

Electron-withdrawing groups (e.g., nitro, halogen) can create localized positive charges on the aromatic ring, favoring interactions with electron-rich systems and potentially leading to different hydrogen bonding motifs. For example, the introduction of a halogen atom can facilitate the formation of halogen bonds, which are increasingly recognized as a valuable tool in crystal engineering.

Control of Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and typically forms dimeric synthons with neighboring molecules. The amide N-H also participates in hydrogen bonding. The rational design can aim to create specific, predictable hydrogen-bonding networks by introducing other functional groups that can compete with or complement these primary interactions. The study of anthranilic acid derivatives has shown that the position of the carboxylic acid group is crucial for activity, with ortho-substituted aminobenzoic acids often showing higher potency in biological assays compared to their meta and para isomers. pharmacy180.com

A comprehensive understanding of the structure-activity relationship (SAR) is central to the rational design of new derivatives with enhanced properties. nih.gov For instance, in the development of anti-inflammatory agents, substitutions on the N-aryl ring of anthranilic acid derivatives have been shown to have a significant effect on their biological activity. pharmacy180.com

The table below summarizes the potential effects of different substituents on the properties of this compound derivatives, based on established principles of crystal engineering and medicinal chemistry.

Modification Substituent Example Potential Effect on Supramolecular Structure Potential Impact on Properties
Alkyl Chain Shorter (e.g., ethyl)Reduced van der Waals forces, potentially less ordered packing.Lower melting point, potentially higher solubility.
Longer (e.g., dodecyl)Increased van der Waals forces, may favor layered structures.Higher melting point, lower solubility in polar solvents.
Branched (e.g., iso-hexyl)Steric hindrance may disrupt close packing.Altered crystal morphology, potentially increased solubility.
Benzoyl Ring Electron-donating (e.g., -OCH₃)Enhanced π-stacking with electron-poor rings.Modified electronic properties, potential for new polymorphs.
Electron-withdrawing (e.g., -NO₂)Altered π-stacking, potential for halogen bonding if a halogen is used.Changes in acidity, potential for different biological activity.
Benzoic Acid Ring Halogen (e.g., -Cl, -Br)Can introduce halogen bonding, alters acidity of the carboxylic acid.Modified solubility and biological activity.

By systematically applying these design principles and analyzing the resulting crystal structures and properties, libraries of novel this compound derivatives can be created with tailored functionalities for specific applications.

Advanced Applications of 2 4 Hexylbenzoyl Amino Benzoic Acid and Its Derivatives in Chemical Sciences

Supramolecular Chemistry and Materials Science

The ability of molecules to spontaneously organize into larger, well-defined structures through non-covalent interactions is the foundation of supramolecular chemistry. N-acyl derivatives of anthranilic acid, including 2-[(4-hexylbenzoyl)amino]benzoic acid, are particularly adept at this, leading to the creation of novel materials.

Self-Assembly into Ordered Nanostructures (e.g., Liquid Crystals, Gels, Organic Frameworks)

The molecular architecture of this compound and its analogues, characterized by a bent-core shape and the capacity for hydrogen bonding, makes them excellent candidates for forming ordered nanostructures. These low-molecular-weight gelators (LMWGs) can self-assemble in various solvents, creating intricate networks that immobilize the solvent to form supramolecular gels. whiterose.ac.ukhi.is This process is driven by a combination of hydrogen bonds between the amide and carboxylic acid groups, and π–π stacking interactions between the aromatic rings. mdpi.com

The resulting fibrous networks in these gels can exhibit a degree of crystalline order within a predominantly liquid phase. whiterose.ac.uk The specific morphology and stability of these self-assembled structures are highly dependent on the molecular substituents and the solvent used. For instance, the acylation of related N-benzylbispidinols in aromatic solvents has been shown to result in the formation of stable supramolecular gels. nih.gov These materials are of interest for their potential use as media for controlling crystal growth, where the gel matrix can influence the polymorphism of crystallizing compounds. hi.is

Derivatives of this class of compounds are also known to form various types of liquid crystals. The interplay of the rigid aromatic core and the flexible alkyl chains, such as the hexyl group, can lead to the formation of mesophases at specific temperature ranges. The study of these liquid crystalline phases is an active area of research, with potential applications in display technologies and optical sensors.

Applications in Responsive Materials and Chemosensors (non-biological sensing)

The non-covalent interactions that govern the self-assembly of this compound derivatives are sensitive to external stimuli such as temperature, pH, and the presence of specific ions. This responsiveness allows for their application in "smart" materials. Supramolecular gels formed from these compounds can undergo a phase transition from a gel to a solution in response to thermal or chemical triggers. nih.gov This behavior is crucial for developing materials that can release entrapped substances or change their mechanical properties on demand.

In the realm of chemosensors, the anthranilic acid core is a known fluorophore. acadiau.ca The fluorescence of these molecules can be quenched or enhanced upon binding to specific analytes. This property is harnessed to create sensors for various species, including metal ions. researchgate.netmdpi.com For example, derivatives can be designed to selectively bind with metal ions, causing a detectable change in their fluorescence spectrum. This allows for the sensitive and selective detection of ions like Mn2+ in acidic environments or other transition metals. researchgate.net The development of such chemosensors is a significant area of research, with applications in environmental monitoring and industrial process control. researchgate.net

Chemical Probes and Tags for in vitro Methodological Studies

The inherent properties of the anthranilic acid scaffold make it a versatile component in the design of chemical tools for laboratory research, excluding in vivo applications.

Fluorescent or Chromogenic Tag Development for Analytical Methods

Anthranilic acid and its derivatives are well-regarded for their use as fluorescent labels. acadiau.ca They possess favorable spectroscopic properties, including a significant Stokes shift and high quantum yields in certain environments, making them excellent extrinsic fluorescent probes. acadiau.caresearchgate.net These molecules can be covalently attached to other molecules of interest, such as carbohydrates, without significantly altering the properties of the target molecule. nih.govnih.gov

The process often involves reductive amination, where the amino group of the anthranilic acid derivative reacts with a reducing sugar to form a stable, fluorescently tagged glycan. nih.gov This allows for highly sensitive detection in analytical techniques like High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis. nih.govnih.gov The development of N-methyl-anthranilic acid-labelled probes further expands their utility in fluorescence-based binding and competition assays. rsc.org

Table 1: Spectroscopic Properties of Anthranilic Acid and a Representative Derivative

Compound Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Notes
Anthranilic Acid ~330 ~420 0.43 (in Methanol) Quantum yield is solvent-dependent. acadiau.ca
2-Amino Benzamide (2-AB) 330 420 High Widely used for glycan labeling; compatible with HPLC and mass spectrometry. nih.govnih.gov

Affinity Tags for Purification or Immobilization in Biochemical Research

While direct evidence for this compound as an affinity tag is not prominent, the functional groups within its structure—specifically the carboxylic acid—offer clear potential for such applications. Affinity tags are molecules that can be attached to a protein or other biomolecule to facilitate its purification from a complex mixture. nih.gov

The carboxylic acid group on the benzoic acid ring can be activated to form an amide bond with an amine group on a solid support, such as chromatography resin. nih.gov This allows for the immobilization of the molecule. If a derivative of this compound were designed to have a specific binding partner, this immobilization would allow for the creation of an affinity chromatography column. For instance, the benzoyl portion of the molecule could be functionalized with a group known to bind to a specific protein. This strategy enables the selective capture and subsequent elution of the target protein, a cornerstone technique in biochemical research. The general principle of using small organic molecules for affinity purification is well-established, and the structural features of this compound make it a plausible candidate for such development.

Catalysis and Reaction Medium Development

The applications of this compound and its derivatives extend to influencing chemical reactions, either by participating in catalysis or by creating unique reaction environments.

The synthesis of N-acyl derivatives of anthranilic acid itself is a fundamental chemical reaction, often requiring catalysts to proceed efficiently. orientjchem.org Methodologies for N-acylation include the use of various reagents and catalysts to form the amide bond. orientjchem.org

More relevant to the application of the title compound, the supramolecular gels formed by these molecules can serve as novel reaction media. hi.is These gel networks can provide a structured environment that is different from that of the bulk solvent. This can influence the rate, selectivity, and even the outcome of a chemical reaction conducted within the gel. For example, the chirality of a gelator molecule can be used to induce the formation of a specific enantiomer in a reaction, a process known as asymmetric synthesis. hi.is Furthermore, these gels can be used as media for crystallization, where the confined spaces within the gel network can control crystal size, morphology, and polymorphism. hi.is The use of supramolecular gels as "soft" templates for synthesis and crystallization is a growing field with significant potential for materials science and organic synthesis.

Use as Ligands in Metal Catalysis or Organocatalysis

The presence of both a carboxylic acid and a secondary amide group in this compound makes it and its derivatives excellent candidates for use as ligands in both metal-catalyzed and organocatalytic reactions. These functional groups can act as coordination sites for metal ions or as hydrogen-bond donors and acceptors in organocatalysis.

Use as Ligands in Metal Catalysis

Derivatives of anthranilic acid are known to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity. nih.gov The carboxylate and amino groups of anthranilic acid derivatives can chelate to metal centers, creating a stable coordination environment that can facilitate catalytic transformations. nih.gov For instance, metal complexes of anthranilic acid have been synthesized with metals such as Zn(II), Cu(II), Co(II), and Ag(I). nih.gov

These metal-anthranilate complexes have demonstrated catalytic efficacy in reactions like the reduction of 4-nitrophenol (B140041) to 4-aminophenol, a model reaction for catalytic activity. nih.gov In such reactions, the metal complex facilitates the transfer of electrons from a reducing agent, like sodium borohydride, to the substrate. The specific catalytic performance of these complexes can be tuned by altering the metal center and the substituents on the anthranilic acid ligand. While specific studies on the catalytic activity of this compound metal complexes are not extensively documented in publicly available literature, the established catalytic potential of related N-acyl anthranilic acid complexes suggests that it would be a promising ligand for various metal-catalyzed reactions.

Metal ComplexModel ReactionCatalytic Outcome
Co(II)-anthranilateReduction of 4-nitrophenolHigh catalytic activity
Cu(II)-anthranilateReduction of 4-nitrophenolHigh catalytic activity
Ag(I)-anthranilateReduction of 4-nitrophenolModerate catalytic activity

This table presents data for anthranilic acid complexes as a proxy for the potential activity of this compound complexes.

Organocatalysis

In the realm of organocatalysis, which utilizes small organic molecules as catalysts, derivatives of anthranilic acid have shown considerable promise. beilstein-journals.org The ability of the carboxylic acid and amide groups to participate in hydrogen bonding allows these molecules to act as bifunctional catalysts, activating substrates and controlling stereochemistry. beilstein-journals.org

For example, N-prolinylanthranilic acid derivatives have been successfully employed as organocatalysts in asymmetric aldol (B89426) reactions. nih.gov In these systems, the catalyst can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high yields and enantioselectivities. The steric and electronic properties of the acyl group, such as the 4-hexylbenzoyl group, can significantly influence the catalyst's efficacy and the stereochemical outcome of the reaction. Research in this area has also explored atroposelective reactions, where the chiral catalyst controls the formation of axially chiral products. beilstein-journals.org Chiral phosphoric acids, which share structural motifs with N-acyl anthranilic acids, have been particularly successful in this area, catalyzing reactions like the Pictet-Spengler reaction with high enantiomeric purity. beilstein-journals.org

Role in Non-Traditional Solvents or Reaction Media

The search for greener and more efficient chemical processes has led to increased interest in non-traditional solvents, such as ionic liquids (ILs) and deep eutectic solvents (DESs). The unique properties of this compound and its derivatives can be leveraged in these novel reaction media.

Ionic liquids, which are salts with melting points below 100 °C, have been utilized as effective solvents for the synthesis of N-aryl anthranilic acids. researchgate.net These solvents can offer advantages such as high thermal stability, low vapor pressure, and the ability to dissolve a wide range of reactants. The synthesis of N-aryl anthranilic acid derivatives, often achieved through Ullmann coupling reactions, can be performed in ionic liquids, sometimes with the aid of microwave irradiation to accelerate the reaction. researchgate.net

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, represent another class of green solvents. researchgate.netnih.gov While specific studies detailing the use of this compound as a component of DES are limited, its structure, containing both hydrogen bond donor (N-H) and acceptor (C=O, OH) functionalities, makes it a potential candidate for forming DES with other compounds like choline (B1196258) chloride or urea (B33335). Such DES could find applications as novel reaction media or in extraction processes.

Analytical Chemistry Method Developmentresearchgate.net

The distinct chemical properties of this compound also lend themselves to the development of new methods in analytical chemistry.

Standards for Chromatography and Advanced Spectroscopic Analysisresearchgate.net

The purity and well-defined structure of synthesized this compound make it a suitable candidate for use as an analytical standard. In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), a pure standard is essential for the accurate quantification of the analyte in a sample. The synthesis of N-acyl derivatives of anthranilic acid has been reported, with characterization by methods including NMR and IR spectroscopy, which confirms their structural integrity for use as standards.

Furthermore, in advanced spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), well-characterized compounds like this compound can serve as reference compounds for structural elucidation of related unknown molecules. The application of anthranilic acid as a precursor for selective isotope labeling in proteins for NMR studies highlights the importance of such molecules in advanced spectroscopic methods.

Analytical TechniqueApplication of this compound
High-Performance Liquid Chromatography (HPLC)As a reference standard for quantification.
Nuclear Magnetic Resonance (NMR) SpectroscopyAs a reference compound for structural elucidation.
Infrared (IR) SpectroscopyFor functional group identification and comparison.
Mass Spectrometry (MS)For molecular weight determination and fragmentation pattern analysis.

Development of Extraction or Separation Agents

The acidic nature of the carboxylic group in this compound allows for its use in acid-base extraction protocols for separation from neutral or basic compounds. By treating a mixture with a basic aqueous solution, the acidic compound is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving non-acidic components in the organic phase. Subsequent acidification of the aqueous layer precipitates the pure acidic compound. This principle is fundamental to the separation and purification of carboxylic acid-containing compounds.

Moreover, the chelating ability of the aminobenzoic acid moiety can be exploited in the development of selective extraction agents for metal ions. By functionalizing a solid support or a liquid membrane with this compound or its derivatives, a system for the selective separation and preconcentration of specific metal ions from a mixture could be designed. The selectivity would be governed by the affinity of the metal ions for the N-acyl anthranilic acid ligand. Techniques like counter-current chromatography have been successfully used to separate closely related brominated 2-(dihydroxybenzoyl)benzoic acid derivatives, demonstrating the potential for advanced separation methods for this class of compounds. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The current synthesis of 2-[(4-hexylbenzoyl)amino]benzoic acid typically involves the acylation of 2-aminobenzoic acid with 4-hexylbenzoyl chloride. While effective, future research will likely focus on developing more efficient, selective, and sustainable synthetic methods. One promising area is the use of catalytic C-H activation, which could allow for the direct coupling of 2-aminobenzoic acid with 4-hexylbenzaldehyde or a related precursor, thereby avoiding the need for pre-functionalized starting materials and reducing waste.

Another avenue of exploration is the use of flow chemistry for the synthesis of this compound. Flow reactors can offer improved heat and mass transfer, leading to higher yields, shorter reaction times, and enhanced safety, particularly for exothermic reactions. The development of a continuous flow process for the synthesis of this compound and its derivatives would be a significant step towards more sustainable and scalable production.

Synthetic Method Key Advantages Potential Research Focus
Catalytic C-H ActivationAtom economy, reduced waste, use of simpler starting materialsDevelopment of selective catalysts, optimization of reaction conditions
Flow ChemistryEnhanced safety, improved yield and purity, scalabilityReactor design, integration of in-line purification, process automation
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benignEnzyme screening and engineering, optimization of enzymatic acylation

Exploration of Advanced Spectroscopic Probes for Molecular Dynamics and Interactions

The conformational flexibility of the hexyl chain and the potential for intramolecular hydrogen bonding in this compound make it an excellent candidate for studies using advanced spectroscopic techniques. Time-resolved infrared (TRIR) spectroscopy could be employed to study the dynamics of hydrogen bond formation and dissociation on ultrafast timescales. This would provide fundamental insights into the solvent effects and conformational changes that govern the molecule's behavior.

Furthermore, two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to elucidate the through-space interactions between different parts of the molecule, providing a detailed picture of its solution-state conformation. Combining these experimental techniques with computational modeling will be crucial for a comprehensive understanding of its molecular dynamics.

Spectroscopic Technique Information Gained Research Application
Time-Resolved Infrared (TRIR)Vibrational dynamics, hydrogen bond kineticsUnderstanding solvent-solute interactions and conformational switching
2D-NMR (e.g., NOESY)Solution-state conformation, intramolecular distancesElucidating the 3D structure and flexibility of the molecule
Fluorescence SpectroscopyLocal environment polarity, binding interactionsProbing interactions with biomolecules or inclusion in nanostructured materials

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Compound Design

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research, and their application to this compound and its analogs could accelerate the discovery of new materials and functionalities. ML models can be trained on existing data to predict various properties, such as solubility, crystal structure, and biological activity, for a large library of virtual derivatives. This in silico screening can help prioritize the synthesis of the most promising candidates, saving significant time and resources.

Moreover, generative AI models can be used for the de novo design of novel compounds based on the this compound scaffold. By defining desired properties, these models can propose new molecular structures with optimized characteristics, opening up new avenues for the development of tailored materials and therapeutics.

Expanding Applications in Green Chemistry and Sustainable Material Development

The principles of green chemistry can be applied to both the synthesis and the lifecycle of this compound. Research into bio-based feedstocks for the synthesis of the aromatic components could significantly reduce the carbon footprint of its production. For instance, lignin, a complex polymer found in plant cell walls, could serve as a renewable source of aromatic building blocks.

In terms of applications, the self-assembly properties of this molecule, driven by hydrogen bonding and hydrophobic interactions, could be harnessed for the creation of sustainable materials. For example, it could be investigated as a component in recyclable liquid crystals or as an organic gelator for the remediation of oil spills. The biodegradability of such materials would also be a key area of future research.

Bridging Fundamental Understanding to Advanced Chemical Engineering and Technological Platforms

Translating the fundamental chemical insights gained from the study of this compound into practical technological applications will require a multidisciplinary approach involving chemical engineers. The development of scalable and cost-effective manufacturing processes is a primary challenge. This includes not only the synthesis of the compound but also its formulation and incorporation into devices or materials.

For instance, if the compound shows promise for use in organic electronics, research will be needed to develop methods for its deposition as thin films with controlled morphology. Similarly, if it is to be used as a pharmaceutical ingredient, studies on its solid-state properties, such as polymorphism and crystal habit, will be essential for ensuring consistent performance and bioavailability. The interface between molecular design, process chemistry, and materials engineering will be a fertile ground for innovation.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 2-[(4-hexylbenzoyl)amino]benzoic acid, and how are intermediates validated?

  • Answer : The synthesis typically involves coupling 4-hexylbenzoyl chloride with 2-aminobenzoic acid under basic conditions (e.g., using triethylamine). Critical steps include:

  • Activation : Carbodiimide reagents (e.g., EDC) paired with HOBt to facilitate amide bond formation, minimizing racemization and improving yields .
  • Characterization : Intermediates are validated via 1^1H/13^{13}C NMR for structural confirmation, HPLC for purity (>95%), and FT-IR to confirm amide C=O stretches (~1650 cm1^{-1}) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Key methods include:

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and aliphatic chains (δ 0.8–2.5 ppm). 13^{13}C NMR confirms carbonyl groups (amide C=O at ~168 ppm) .
  • UV-Vis : Absorption maxima (~250–300 nm) correlate with aromatic π→π* transitions, useful for quantifying solubility .
  • Raman Spectroscopy : Differentiates polymorphs by analyzing C=O and N-H vibrational modes (e.g., 1670 cm1^{-1} for amide I bands) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Answer : Store under inert atmosphere (N2_2) at –20°C in amber vials to prevent hydrolysis or photodegradation. Purity should be rechecked via HPLC after long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during amide bond formation?

  • Answer :

  • Catalytic Additives : Use HOBt (1 equiv.) to suppress N-acylurea formation, improving amide yields to >90% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while maintaining pH 7–8 prevents premature hydrolysis.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) or inline FT-IR for real-time analysis .

Q. How can computational tools predict crystallographic behavior of this compound?

  • Answer :

  • SHELX Suite : Employ SHELXD for phase determination and SHELXL for refinement. For high-resolution data, anisotropic displacement parameters refine hexyl chain disorder .
  • Molecular Dynamics (MD) : Simulate packing motifs to predict polymorphism. Compare simulated powder XRD patterns with experimental data to validate models .

Q. How should discrepancies in biological activity data across assay systems be resolved?

  • Answer :

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature. Validate cell permeability via LC-MS in cellular lysates .
  • Comparative Studies : Cross-reference IC50_{50} values from enzyme inhibition (e.g., fluorescence assays) and cell-based assays. Statistical tools (ANOVA) identify outliers due to assay artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-hexylbenzoyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-hexylbenzoyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.